Z-L-Aha-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

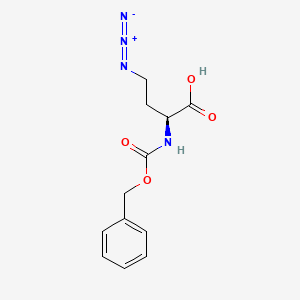

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJMFLJVDMBGEB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-L-Aha-OH for Researchers and Drug Development Professionals

Z-L-Aha-OH , with the systematic name (2S)-4-Azido-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid , is a specialized amino acid derivative that has garnered significant attention in the fields of chemical biology and drug development. Its unique structure, incorporating an azide moiety, makes it a valuable tool for "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. This guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of this compound.

Core Chemical Properties

| Property | Value/Description | Source/Notes |

| IUPAC Name | (2S)-4-Azido-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid | --- |

| CAS Number | 1263047-43-3 | [1] |

| Molecular Formula | C12H14N4O4 | [1] |

| Molecular Weight | 278.27 g/mol | [1] |

| Appearance | White solid (predicted) | General observation for similar compounds |

| pKa | The molecule possesses a carboxylic acid group, suggesting an acidic pKa likely in the range of 2-5, and an amino group protected by a Cbz group, which would have a much higher pKa. | Predicted based on functional groups |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Solubility in aqueous solutions is likely pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid. | Predicted based on structure |

| Melting Point | Not consistently reported in publicly available sources. | --- |

| Storage | Recommended storage at 2-8°C. | [1] |

Experimental Protocols and Applications

The primary utility of this compound lies in its azide group, which can participate in two main types of bioorthogonal "click" reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne-containing molecule in the presence of a copper(I) catalyst.

Experimental Workflow for CuAAC:

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Detailed Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).

-

Prepare a stock solution of the alkyne-tagged molecule in a compatible solvent.

-

Prepare aqueous stock solutions of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper(I)-stabilizing ligand (e.g., TBTA).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound and alkyne-tagged molecule solutions.

-

Add the copper(II) sulfate and ligand solutions.

-

Initiate the reaction by adding the freshly prepared reducing agent.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

-

-

Purification:

-

The resulting triazole product can be purified using standard chromatographic techniques.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative to CuAAC, making it particularly suitable for applications in living systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne derivative that reacts spontaneously with the azide of this compound.

Experimental Workflow for SPAAC:

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Detailed Methodology:

-

Preparation of Reactants:

-

Dissolve this compound and the cyclooctyne-tagged molecule in a suitable solvent (e.g., PBS, cell culture media, or an organic solvent).

-

-

Reaction:

-

Simply mix the two reactants. The reaction proceeds spontaneously without the need for a catalyst.

-

-

Incubation:

-

Incubate the mixture at a desired temperature (often room temperature or 37°C for biological samples) for a period ranging from minutes to hours, depending on the specific cyclooctyne used.

-

-

Analysis:

-

The labeled product can be analyzed directly in complex biological samples or purified as needed.

-

Biological Relevance and Signaling Pathways

This compound is structurally related to L-azidohomoalanine (AHA), a methionine analog. This relationship allows this compound and its deprotected form (L-Aha) to be utilized in metabolic labeling studies to investigate protein synthesis.

Metabolic Labeling Workflow:

Caption: Workflow for metabolic labeling of proteins using L-azidohomoalanine (AHA).

By incubating cells with L-Aha, it is incorporated into newly synthesized proteins in place of methionine. The azide handle on these proteins can then be tagged with an alkyne-functionalized reporter molecule (e.g., a fluorophore or biotin) via click chemistry. This enables the visualization, identification, and quantification of the newly synthesized proteome under various cellular conditions.

While this compound itself is not a direct modulator of signaling pathways, its application in metabolic labeling allows researchers to study the impact of various stimuli on protein synthesis within specific signaling cascades. For instance, one could investigate how the activation or inhibition of a particular pathway (e.g., mTOR or MAPK signaling) affects the translational landscape of the cell.

References

An In-depth Technical Guide to L-Azidohomoalanine (AHA) Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of L-Azidohomoalanine (AHA) in metabolic labeling. The content herein is intended to equip researchers with the foundational knowledge required to design, execute, and interpret experiments involving this powerful technique for studying dynamic changes in the proteome.

Core Principle: Mechanism of Action

L-Azidohomoalanine (AHA), referred to as Z-L-Aha-OH, is a non-canonical amino acid that serves as a surrogate for L-methionine.[1][2] Its structural similarity to methionine allows it to be recognized by the cell's endogenous translational machinery.[3] Specifically, the methionyl-tRNA synthetase (MetRS) charges transfer RNA (tRNAMet) with AHA, leading to its incorporation into nascent polypeptide chains during protein synthesis.[3][4]

The key feature of AHA is its bio-orthogonal azide moiety (-N₃). This chemical group is small, metabolically stable, and absent from most biological systems, ensuring that it does not significantly interfere with normal cellular processes. Once incorporated into newly synthesized proteins (NSPs), the azide group serves as a chemical "handle." This handle can be selectively targeted in a highly specific chemical reaction known as a "click reaction," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction covalently links the azide-tagged protein to a molecule bearing a terminal alkyne, such as a fluorescent dye for visualization or a biotin tag for affinity purification.

This two-step process of metabolic incorporation followed by bio-orthogonal click chemistry allows for the specific detection, isolation, and quantification of proteins synthesized within a defined time window.

Key Applications and Methodologies

The versatility of the alkyne tag enables two primary applications: the visualization of NSPs, known as Fluorescent Non-canonical Amino Acid Tagging (FUNCAT), and their enrichment for subsequent identification and quantification, known as Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT).

In the BONCAT workflow, AHA-labeled proteins are tagged with an alkyne-biotin conjugate via a click reaction. The strong and specific interaction between biotin and streptavidin is then exploited to enrich the newly synthesized proteome using streptavidin-coated beads, effectively separating it from the pre-existing, unlabeled proteins. This enriched protein population can then be identified and quantified using mass spectrometry (MS).

The FUNCAT method involves the click reaction of AHA-labeled proteins with a fluorescent alkyne dye. This allows for the direct visualization of protein synthesis within cells or tissues using microscopy or analysis by flow cytometry. FUNCAT provides valuable spatiotemporal insights into where and when proteins are being synthesized in response to various stimuli.

Quantitative Data Presentation

Quantitative proteomics strategies can be integrated with AHA labeling to compare the rates of protein synthesis between different cellular states. Methods like Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ) use a heavy isotope version of AHA to enable multiplexed quantification. A comparison highlights the enhanced sensitivity of such targeted enrichment strategies.

| Method | Number of Newly Synthesized Proteins Quantified | Cell Line | Pulse Duration | Reference |

| HILAQ | 1962 | HEK293T | 1 hour | |

| QuaNCAT | 353 | HEK293T | 1 hour |

Table 1: Comparison of quantitative proteomic methods for newly synthesized protein (NSP) analysis. Data demonstrates the higher number of identified NSPs using the HILAQ strategy compared to the previously established QuaNCAT protocol under the same experimental conditions.

Experimental Protocols

The following sections provide a generalized methodology for performing AHA metabolic labeling experiments. Specific concentrations and incubation times should be optimized for the particular cell type or organism under investigation.

-

Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Methionine Depletion (Optional but Recommended): To increase the efficiency of AHA incorporation, wash the cells once with warm phosphate-buffered saline (PBS). Replace the standard culture medium with pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.

-

AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium containing AHA. A typical final concentration of AHA is 50 µM to 4 mM. Incubate for the desired labeling period (e.g., 1-18 hours), depending on the experimental goals.

-

Controls: Prepare parallel control samples. A negative control should consist of cells incubated with L-methionine at the same concentration instead of AHA. A protein synthesis inhibition control can be included by co-incubating cells with AHA and a translation inhibitor like cycloheximide.

-

Cell Harvest: After incubation, place the dishes on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis or fixation.

This protocol is adapted for enriching proteins from cell lysates.

-

Lysis: Lyse the harvested cells in a buffer containing SDS (e.g., 1% SDS in PBS) and protease inhibitors. Sonicate the lysate to shear nucleic acids and reduce viscosity.

-

Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA).

-

Click Reaction Cocktail Assembly: For a typical reaction on 0.5 mg of protein, sequentially add the following reagents. The cocktail should be prepared fresh.

-

Tris(benzyltriazolylmethyl)amine (TBTA) ligand

-

Copper(II) sulfate (CuSO₄)

-

Alkyne-Biotin

-

A fresh reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce Cu(II) to the catalytic Cu(I) state.

-

-

Incubation: Add the click reaction cocktail to the protein lysate. Incubate for 1 hour at room temperature with rotation, protected from light.

-

Protein Precipitation: Precipitate the proteins to remove excess reaction components. A common method is methanol-chloroform precipitation.

-

Enrichment: Resuspend the protein pellet in a buffer compatible with streptavidin bead binding (e.g., PBS with 0.5% SDS). Add streptavidin-coated magnetic beads and incubate for 1 hour at room temperature to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with a series of stringent buffers (e.g., PBS with decreasing concentrations of SDS) to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). The enriched proteins are now ready for downstream analysis, such as trypsin digestion for mass spectrometry.

This protocol is for in-situ fluorescence labeling of cells on coverslips.

-

Fixation: After AHA labeling, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with a buffer containing a detergent like Triton X-100 (e.g., 0.1% Triton X-100 in PBS) for 5-15 minutes.

-

Click Reaction: Prepare a click reaction mix containing the fluorescent alkyne, CuSO₄, a copper ligand (like TBTA), and a reducing agent (like TCEP) in PBS.

-

Labeling: Incubate the permeabilized cells with the click reaction solution for 30 minutes at room temperature, protected from light.

-

Washing and Imaging: Wash the cells multiple times with PBS. The cells can then be counterstained (e.g., for nuclei with DAPI) and mounted on microscope slides for imaging.

Conclusion

L-Azidohomoalanine metabolic labeling is a robust and versatile technique for the temporal analysis of the proteome. By leveraging the cell's natural protein synthesis machinery in conjunction with highly specific bio-orthogonal chemistry, researchers can selectively isolate and visualize newly synthesized proteins. The BONCAT and FUNCAT workflows provide powerful tools for gaining insights into proteome dynamics in various biological contexts, from basic cell biology to drug discovery and development. Careful optimization of labeling conditions and the inclusion of appropriate controls are critical for generating reliable and interpretable data.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

Z-L-Aha-OH: A Technical Guide to its Application as a Methionine Analog for Proteomic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of proteomics, the ability to specifically label and identify newly synthesized proteins provides a powerful lens through which to view cellular responses to various stimuli, developmental cues, and disease states. Z-L-Aha-OH, a protected form of the non-canonical amino acid L-Azidohomoalanine (AHA), has emerged as a crucial tool for metabolic labeling of nascent proteins. As a methionine analog, it is incorporated into proteins during translation by the cell's own machinery. The bioorthogonal azide group of AHA then allows for the selective attachment of reporter tags via "click chemistry," enabling the enrichment, identification, and quantification of the newly synthesized proteome with high temporal resolution.

This technical guide provides an in-depth overview of the use of this compound in proteomic studies, from the underlying principles to detailed experimental protocols and data analysis considerations.

Core Principles: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

The use of this compound is central to the Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) methodology. This strategy allows for the specific isolation of newly synthesized proteins from the vast background of pre-existing proteins.[1][2] The workflow can be summarized in three key steps:

-

Metabolic Labeling: Cells or organisms are cultured in a methionine-deficient medium supplemented with this compound. The cellular machinery incorporates AHA into newly synthesized proteins in place of methionine.

-

Click Chemistry Ligation: The azide group on the incorporated AHA serves as a bioorthogonal handle. A reporter molecule containing a terminal alkyne (or a strained cyclooctyne for copper-free click chemistry) is then covalently attached via a highly specific and efficient click reaction.[3] Common reporter tags include biotin for affinity purification or a fluorophore for imaging.

-

Downstream Analysis: Biotin-tagged proteins can be enriched using streptavidin-coated beads, effectively isolating the newly synthesized proteome. This enriched fraction is then typically subjected to mass spectrometry for protein identification and quantification.

Quantitative Data Insights

The application of this compound in combination with quantitative mass spectrometry has yielded valuable insights into the dynamics of protein synthesis across various biological systems. The following tables summarize key quantitative data from representative studies.

Table 1: Proteome Coverage using L-Azidohomoalanine (AHA) Labeling

| Cell/Tissue Type | Labeling Time | Number of Newly Synthesized Proteins Identified | Reference |

| HEK293T cells | 2 hours | 195 | [4] |

| HEK-TrKB cells | 2 hours | 7,414 | [5] |

| Hippocampal Neurons | Not Specified | 1,782 | |

| Mouse Retina | 24 hours | > 1,000 | |

| Arabidopsis seedlings | 3 hours | 3,341 | |

| S. aureus (MRSA) | 1.5 hours | >90% of whole proteome recovered |

Table 2: Comparison of Enrichment Strategies

| Enrichment Strategy | Reported Efficiency/Advantage | Reference |

| Peptide-Level Enrichment | ~5 times more effective than protein-level enrichment for biotinylated proteins. | |

| Protein-Level Enrichment | A more traditional approach, but can result in lower recovery and higher background. |

Table 3: L-Azidohomoalanine (AHA) Labeling Efficiency and Cytotoxicity

| Parameter | Observation | Cell Type | Reference |

| Incorporation Efficiency | Lower than methionine; approximately 30% replacement of methionine in newly synthesized proteins after 2 hours. | HEK-TrKB cells | |

| Incorporation Efficiency | AHA incorporates more efficiently than Homopropargylglycine (HPG) in some systems. | General observation | |

| Incorporation Efficiency | Reached approximately 50% after 26 hours of expression. | Auxotrophic E. coli | |

| Cytotoxicity | No significant toxicity observed at concentrations typically used for labeling (e.g., 4 mM for 2 hours). | HEK293 cells | |

| Cell Viability | Treatment in methionine-free media for >6 hours can substantially impact cell viability. | MC38 cells | |

| Cell Viability | Reduced by 20%, 33%, and 42% after 24, 48, and 72 hours of incubation, respectively. | U-937 cells |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound for proteomic analysis.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Objective: To incorporate AHA into newly synthesized proteins in mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Culture cells to 70-80% confluency.

-

To deplete intracellular methionine, aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium supplemented with dFBS for 30-60 minutes at 37°C and 5% CO2.

-

Aspirate the depletion medium and add fresh methionine-free medium containing the desired final concentration of this compound (typically 25-50 µM).

-

Incubate the cells for the desired labeling period (e.g., 2-24 hours) at 37°C and 5% CO2. The optimal labeling time will depend on the experimental goals and the protein turnover rates in the cell line.

-

After labeling, wash the cells twice with ice-cold PBS to remove unincorporated this compound.

-

Lyse the cells directly on the plate with ice-cold lysis buffer containing protease inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the AHA-labeled proteome and determine the protein concentration using a standard protein assay (e.g., BCA).

Protocol 2: Click Chemistry Reaction for Biotinylation of AHA-labeled Proteins

Objective: To attach a biotin reporter tag to AHA-containing proteins.

Materials:

-

AHA-labeled protein lysate (from Protocol 1)

-

Biotin-Alkyne (e.g., DBCO-PEG4-Biotin for copper-free click chemistry, or a terminal alkyne-biotin for CuAAC)

-

For CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition):

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Procedure for Copper-Free (SPAAC) Click Chemistry:

-

To the protein lysate, add DBCO-PEG4-Biotin to a final concentration of 100 µM.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

Procedure for Copper-Catalyzed (CuAAC) Click Chemistry:

-

To 1 mg of protein lysate in a final volume of 500 µL, add the following reagents in order:

-

Biotin-Alkyne to a final concentration of 100 µM.

-

THPTA to a final concentration of 1 mM.

-

CuSO4 to a final concentration of 1 mM.

-

-

Vortex briefly to mix.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

-

Incubate the reaction for 1 hour at room temperature with gentle rotation.

Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Affinity Purification

Objective: To isolate biotinylated, newly synthesized proteins.

Materials:

-

Biotinylated protein lysate (from Protocol 2)

-

Streptavidin-coated magnetic beads or agarose resin

-

Wash Buffer 1 (e.g., 1% SDS in PBS)

-

Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Wash Buffer 3 (e.g., PBS)

Procedure:

-

Equilibrate the streptavidin beads by washing them three times with PBS.

-

Add the biotinylated protein lysate to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

-

Pellet the beads using a magnetic stand or centrifugation and discard the supernatant (unbound fraction).

-

Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

-

Three washes with Wash Buffer 1.

-

Three washes with Wash Buffer 2.

-

Three washes with Wash Buffer 3.

-

-

The beads now contain the enriched, newly synthesized proteome, ready for on-bead digestion.

Protocol 4: On-Bead Digestion for Mass Spectrometry Analysis

Objective: To digest the enriched proteins into peptides for LC-MS/MS analysis.

Materials:

-

Streptavidin beads with bound proteins (from Protocol 3)

-

Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation buffer (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)

-

Trypsin (mass spectrometry grade)

-

100 mM ammonium bicarbonate

-

Formic acid

Procedure:

-

Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature and add alkylation buffer. Incubate for 20 minutes in the dark.

-

Wash the beads three times with 100 mM ammonium bicarbonate.

-

Resuspend the beads in 100 mM ammonium bicarbonate and add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C with shaking.

-

Pellet the beads and collect the supernatant containing the digested peptides.

-

To elute any remaining peptides, wash the beads with 60% acetonitrile/1% formic acid, and combine this supernatant with the first one.

-

Acidify the pooled supernatant with formic acid to a final concentration of 1%.

-

Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a representative signaling pathway that can be studied using this compound.

Caption: Experimental workflow for BONCAT proteomics using this compound.

Caption: Application of this compound to study a generic growth factor signaling pathway.

Conclusion

This compound, through the BONCAT methodology, offers a robust and versatile platform for the study of newly synthesized proteins. Its ability to provide a temporal snapshot of the proteome makes it an invaluable tool for researchers in basic science and drug development. By enabling the specific isolation and quantification of proteins synthesized in response to various stimuli, this methionine analog facilitates a deeper understanding of cellular dynamics in health and disease. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound-based proteomic studies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. EGF receptor transactivation is obligatory for protein synthesis stimulation by G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Z-L-Aha-OH for Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Aha-OH, also known as L-Azidohomoalanine (AHA), has emerged as a powerful tool in the field of chemical biology and drug discovery. As a non-canonical amino acid analogue of methionine, it contains a bioorthogonal azide group, enabling its metabolic incorporation into newly synthesized proteins.[1][2][3] This unique feature allows for the selective labeling, visualization, and enrichment of nascent proteomes through "click chemistry," a set of highly efficient and specific chemical reactions.[3][4] This technical guide provides an in-depth overview of the discovery, development, and application of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

The primary application of this compound lies in its ability to serve as a non-radioactive and less toxic alternative to traditional methods of monitoring protein synthesis, such as the use of ³⁵S-methionine. Its incorporation into proteins is mediated by the cell's own translational machinery, which recognizes it as a methionine surrogate. Once incorporated, the azide handle of this compound can be chemoselectively ligated to a variety of reporter molecules, including fluorophores and biotin, via two main types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methodologies, collectively known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), have revolutionized the study of dynamic cellular processes.

Core Principles and Advantages

The utility of this compound stems from the principles of bioorthogonal chemistry, where chemical reactions can occur within a living system without interfering with native biochemical processes. The azide group is an ideal bioorthogonal handle as it is virtually absent in biological systems and exhibits exquisite reactivity towards alkynes.

Advantages of using this compound include:

-

Non-Radioactive Detection: Eliminates the hazards and disposal issues associated with radioactive isotopes like ³⁵S.

-

Low Cytotoxicity: Generally considered non-toxic to cells at typical working concentrations, although some studies suggest it can induce cellular stress and apoptosis under certain conditions.

-

High Specificity: The click reaction is highly specific between the azide and alkyne, ensuring minimal off-target labeling.

-

Versatility: The alkyne-containing reporter molecule can be easily modified to include various tags for different downstream applications, such as fluorescence microscopy, flow cytometry, and mass spectrometry-based proteomics.

-

Temporal Resolution: Pulse-chase experiments with this compound allow for the tracking of protein synthesis and degradation over time.

Quantitative Data

A critical aspect of utilizing this compound is understanding the quantitative parameters of the labeling and detection processes. While specific reaction yields can vary depending on the experimental conditions, the following tables summarize key quantitative data available in the literature.

Table 1: Synthesis of this compound

| Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Purity (%) | Reference |

| N-Boc-O-Bn-L-aspartic acid | i-Butyl chloroformate, Sodium borohydride, Methanesulfonyl chloride, Sodium azide, HCl | 4 | Not explicitly stated, but described as "highly efficient" | >95 |

Note: The referenced protocol is described as a "concise and scalable route" to gram quantities of L-Aha hydrochloride with high purity.

Table 2: Click Chemistry Reaction Kinetics (SPAAC)

The rate of the strain-promoted azide-alkyne cycloaddition (SPAAC) is highly dependent on the structure of the cyclooctyne used. The second-order rate constants provide a measure of the reaction speed.

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference |

| [9+1]CPP | 2.2 x 10⁻³ | |

| [11+1]CPP | 4.5 x 10⁻⁴ | |

| m[9+1]CPP | 9.6 x 10⁻³ |

Note: These rate constants were determined for the reaction with benzyl azide, a model compound, and may vary with the more complex environment of a this compound-labeled protein.

Table 3: Cytotoxicity of L-Azidohomoalanine (AHA)

While widely regarded as non-toxic, some studies have investigated the cellular impact of AHA labeling.

| Cell Line | Assay | Observation | Reference |

| MC38, Jurkat, primary T cells | Cell Viability and Apoptosis | AHA labeling for 18-24 hours affected cell viability and proliferation. Induction of apoptosis was observed, with effects ranging from delicate to large depending on the cell line. |

Note: It is recommended to perform a dose-response curve and viability assay for the specific cell line and experimental conditions being used.

Experimental Protocols

Synthesis of this compound (L-Azidohomoalanine)

This protocol is adapted from a concise and scalable route starting from inexpensive N-Boc-O-Bn-L-aspartic acid.

Step 1: Reduction of Carboxylic Acid

-

Dissolve N-Boc-O-Bn-L-aspartic acid in anhydrous THF.

-

Cool the solution to -10°C.

-

Add N-methylmorpholine followed by the dropwise addition of isobutyl chloroformate.

-

Stir the reaction mixture for 30 minutes at -10°C.

-

Filter the resulting precipitate.

-

To the filtrate, add a solution of sodium borohydride in water dropwise, maintaining the temperature below -5°C.

-

Stir for 1 hour at -10°C and then allow to warm to room temperature.

-

Quench the reaction with 1 M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash chromatography.

Step 2: Mesylation of the Hydroxyl Group

-

Dissolve the purified alcohol in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C.

-

Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction for 2 hours at 0°C.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the mesylated intermediate.

Step 3: Azide Substitution

-

Dissolve the mesylated intermediate in dimethylformamide (DMF).

-

Add sodium azide and heat the reaction mixture to 80°C.

-

Stir overnight.

-

Cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the azide-containing product by flash chromatography.

Step 4: Deprotection

-

Dissolve the purified product in a solution of HCl in dioxane.

-

Stir at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to obtain L-azidohomoalanine hydrochloride as a solid.

Metabolic Labeling of Newly Synthesized Proteins with this compound

This protocol describes the general procedure for labeling cultured mammalian cells.

Materials:

-

Methionine-free cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound (AHA) stock solution (e.g., 100 mM in sterile water or PBS)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Culture cells to the desired confluency (typically 70-80%).

-

To deplete intracellular methionine, aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium supplemented with dFBS for 30-60 minutes.

-

Prepare the labeling medium by adding this compound to the methionine-free medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.

-

Remove the starvation medium and add the this compound labeling medium to the cells.

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours).

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing AHA-labeled proteins is now ready for downstream click chemistry and analysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Proteins

This protocol is for the ligation of an alkyne-containing reporter tag (e.g., alkyne-biotin or alkyne-fluorophore) to AHA-labeled proteins in a cell lysate.

Materials:

-

AHA-labeled cell lysate

-

Alkyne-reporter stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water) or Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

-

In a microcentrifuge tube, combine the AHA-labeled cell lysate (e.g., 50-100 µg of total protein).

-

Add the alkyne-reporter to a final concentration of 100-200 µM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Add THPTA or TBTA to a final concentration of 1 mM.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

-

The click-labeled proteins are now ready for downstream analysis such as SDS-PAGE, western blotting, or enrichment for mass spectrometry.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway and Protein Synthesis

This compound is an invaluable tool for studying signaling pathways that regulate protein synthesis, such as the mTOR (mechanistic target of rapamycin) pathway. mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. When activated by growth factors and nutrients, mTORC1 (mTOR complex 1) phosphorylates downstream effectors like 4E-BP1 and S6K1, leading to the initiation of cap-dependent translation and ultimately, protein synthesis. Inhibitors of mTOR, such as rapamycin, can be used in conjunction with this compound labeling to quantify the impact of mTOR signaling on the synthesis of specific proteins or the entire proteome.

Experimental Workflow for BONCAT Proteomics

The Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow enables the identification and quantification of newly synthesized proteins.

Conclusion

This compound has become an indispensable tool for the study of protein synthesis and cellular dynamics. Its ability to be metabolically incorporated into nascent proteins and subsequently detected with high specificity via click chemistry provides a versatile and powerful platform for researchers in basic science and drug development. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for the successful implementation of this compound-based methodologies. As our understanding of the cellular responses to this amino acid analogue grows, so too will the sophistication and impact of its applications in elucidating the complexities of the dynamic proteome.

References

- 1. Modulation of cellular transcriptome and proteome composition by azidohomoalanine—implications on click chemistry–based secretome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]

Unlocking the Dynamics of the Proteome: An In-depth Technical Guide to Z-L-Aha-OH Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Z-L-Aha-OH Incorporation for Nascent Protein Analysis

In the dynamic cellular landscape, understanding which proteins are actively being synthesized in response to various stimuli, developmental stages, or disease states is crucial for advancing biological research and drug development. This compound, more commonly known as L-Azidohomoalanine (AHA), provides a powerful tool for the metabolic labeling of newly synthesized proteins. As an analog of the essential amino acid methionine, AHA is recognized by the cell's own translational machinery and incorporated into elongating polypeptide chains.[1][2][3] This process effectively "tags" nascent proteins with a bioorthogonal azide group, a chemical handle not naturally present in proteins.[2][3]

The presence of this azide moiety allows for the selective chemical modification of these newly created proteins through "click chemistry." This refers to a set of highly specific, efficient, and biocompatible reactions. The two most prominent click chemistry reactions used in this context are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the covalent attachment of reporter molecules, such as fluorescent dyes for imaging or biotin for affinity purification and subsequent identification by mass spectrometry, to the AHA-containing proteins. This technique, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the visualization, isolation, and quantification of the "translatome"—the population of proteins being actively synthesized at a given time.

Core Concepts and Methodologies

The successful application of this compound for nascent protein analysis involves a multi-step workflow, beginning with the metabolic labeling of cells or organisms and culminating in the detection and analysis of the tagged proteins.

Metabolic Labeling with this compound

The foundational step of this technique is the efficient incorporation of this compound into newly synthesized proteins. To maximize incorporation, cells are typically cultured in a methionine-free medium for a short period to deplete intracellular methionine reserves before the addition of this compound. The optimal concentration of this compound and the duration of the labeling period are critical parameters that need to be empirically determined for each cell type and experimental condition to ensure sufficient labeling without inducing cellular stress or toxicity.

Bioorthogonal Ligation via Click Chemistry

Once incorporated, the azide group on the AHA-labeled proteins serves as a target for bioorthogonal ligation.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to covalently link the azide-modified protein to a terminal alkyne-containing reporter molecule. While robust, the potential cytotoxicity of copper requires careful optimization of the reaction conditions, particularly for applications in living cells.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne derivative (e.g., DBCO or BCN) that reacts spontaneously with the azide group without the need for a catalyst. This makes SPAAC particularly suitable for live-cell imaging and in vivo studies.

Quantitative Data Summary

The efficiency of this compound incorporation and the subsequent detection of labeled proteins can be influenced by various factors. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Cell Type/System | Condition | Value/Range | Reference(s) |

| AHA Incorporation Efficiency | E. coli (auxotrophic) | 26-hour expression | ~50% | |

| E. coli (prototrophic) | Early expression | High, then sharp decrease | ||

| Phage λ | 1-hour labeling | 5.24% ± 2.14% of all PSMs | ||

| Murine Embryos | In vivo | Robust incorporation | ||

| Optimal AHA Concentration | Mouse Embryonic Fibroblasts (MEFs) | 18-hour labeling | Plateau at 25 µM | |

| Human Fibroblast IMR90 cells | 30-minute labeling | 100 µM | ||

| Click Chemistry Reaction Comparison | O-GlcNAc Proteomics (A549 cells) | Protein Identification | CuAAC: 229 proteins, SPAAC: 188 proteins | |

| Protein Enrichment Yield | BONCAT-SWATH-MS | Mouse Hippocampus | 1782 proteins identified | |

| Signal-to-Noise Ratio Improvement | Quantitative Fluorescence Microscopy | Addition of secondary filters | 3-fold improvement | |

| Autophagic Protein Degradation Assay | Increased chase time (0.5h to 2h) | Better signal-to-noise ratio |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the this compound incorporation workflow.

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

Objective: To incorporate this compound into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium (e.g., DMEM without L-methionine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound (L-Azidohomoalanine) stock solution (e.g., 100 mM in DMSO or water)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Culture: Plate cells at a density that will result in approximately 70-80% confluency at the time of labeling.

-

Methionine Depletion: Aspirate the complete culture medium. Wash the cells once with warm PBS. Add pre-warmed methionine-free medium supplemented with dFBS and incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

AHA Labeling: Add the this compound stock solution to the methionine-free medium to achieve the desired final concentration (typically 25-100 µM). Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.

-

Cell Harvest: Aspirate the labeling medium. Wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the AHA-labeled proteins.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and analysis.

Protocol 2: In-Gel Fluorescence Detection of AHA-Labeled Proteins (CuAAC)

Objective: To visualize newly synthesized proteins by fluorescently tagging them directly within a polyacrylamide gel.

Materials:

-

AHA-labeled protein lysate (from Protocol 1)

-

SDS-PAGE reagents and equipment

-

Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)

-

Copper(II) sulfate (CuSO4) solution

-

Reducing agent solution (e.g., Sodium Ascorbate or TCEP)

-

Copper chelator/ligand solution (e.g., THPTA or TBTA)

-

Fluorescence gel imager

Procedure:

-

SDS-PAGE: Separate the AHA-labeled protein lysate on a standard SDS-PAGE gel.

-

Click Reaction Cocktail Preparation: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a typical reaction, mix the fluorescent alkyne probe, CuSO4, and the reducing agent in an appropriate buffer. The final concentrations will need to be optimized, but a starting point could be 100 µM alkyne probe, 1 mM CuSO4, and 5 mM sodium ascorbate.

-

In-Gel Labeling: After electrophoresis, place the gel in a clean container. Add the click reaction cocktail to the gel, ensuring it is fully submerged. Incubate for 1 hour at room temperature, protected from light, with gentle agitation.

-

Washing: Decant the reaction cocktail. Wash the gel several times with a destaining solution (e.g., 40% methanol, 10% acetic acid) to remove excess fluorescent probe.

-

Fluorescence Imaging: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence imager with the appropriate excitation and emission filters for the chosen fluorophore.

-

Total Protein Staining (Optional): After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.

Protocol 3: Enrichment of AHA-Labeled Proteins and Quantitative Mass Spectrometry (HILAQ)

Objective: To enrich and quantify newly synthesized proteins using Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ).

Materials:

-

Two populations of cells for comparison (e.g., control vs. treated)

-

This compound (light) and a heavy isotope-labeled version of AHA (heavy)

-

Biotin-alkyne

-

Click chemistry reagents (as in Protocol 2)

-

Streptavidin-conjugated beads (e.g., magnetic beads)

-

Wash buffers

-

Trypsin

-

LC-MS/MS instrumentation and data analysis software

Procedure:

-

Differential Labeling: Label one cell population with "light" AHA and the other with "heavy" AHA, following the steps in Protocol 1.

-

Cell Lysis and Protein Mixing: Lyse the two cell populations separately and determine the protein concentration. Mix equal amounts of protein from the "light" and "heavy" labeled lysates.

-

Click Reaction with Biotin-Alkyne: Perform a CuAAC reaction on the mixed lysate using a biotin-alkyne probe to biotinylate the AHA-containing proteins.

-

Protein Precipitation and Digestion: Precipitate the proteins to remove excess click chemistry reagents. Resuspend the protein pellet and digest the proteins into peptides using trypsin.

-

Enrichment of Biotinylated Peptides: Incubate the peptide mixture with streptavidin-conjugated beads to capture the biotinylated (AHA-containing) peptides.

-

Washing: Thoroughly wash the beads to remove non-specifically bound peptides.

-

Elution: Elute the bound peptides from the beads.

-

LC-MS/MS Analysis: Analyze the enriched peptide fraction by LC-MS/MS.

-

Data Analysis: Use specialized software to identify and quantify the "light" and "heavy" peptide pairs. The ratio of the peak intensities for each pair reflects the relative synthesis rate of that protein under the two experimental conditions.

Mandatory Visualizations

Caption: Experimental workflow for this compound incorporation and analysis.

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Caption: Simplified diagram of this compound entering the protein synthesis pathway.

References

- 1. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PMC [pmc.ncbi.nlm.nih.gov]

Z-L-Aha-OH for Tracking Protein Dynamics in Living Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to monitor protein synthesis and degradation, collectively known as protein dynamics, is crucial for understanding cellular physiology and the mechanisms of disease. The development of bioorthogonal chemistry has provided powerful tools to study these processes in living systems without interfering with native biochemical pathways.[1][2] One of the most prominent methods involves the use of non-canonical amino acid tagging, where an amino acid analog is metabolically incorporated into newly synthesized proteins.[3] This guide focuses on L-Azidohomoalanine (AHA), a methionine analog, and clarifies the role of its protected form, Z-L-Aha-OH, in the broader context of tracking protein dynamics.

L-Azidohomoalanine (AHA) is a powerful tool for metabolic labeling of nascent proteins.[4] As a surrogate for methionine, it is incorporated into proteins during translation by the cell's own machinery.[3] The key feature of AHA is its azide moiety, a bioorthogonal handle that does not interact with native cellular components. This azide group can be specifically and efficiently reacted with an alkyne-bearing probe through a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the selective detection, visualization, and enrichment of newly synthesized proteins.

It is important to distinguish between L-Aha-OH and this compound. The "Z" in this compound refers to a benzyloxycarbonyl protecting group attached to the amine of the amino acid. This protecting group prevents the amino acid from being recognized by the translational machinery and incorporated into proteins. Therefore, This compound is a reagent used in chemical synthesis and is not suitable for metabolic labeling in living cells. For the purpose of tracking protein dynamics in vivo, the unprotected form, L-Aha-OH (commonly referred to as AHA), is the active molecule.

This technical guide will provide an in-depth overview of the application of L-Aha-OH in tracking protein dynamics, including quantitative data, detailed experimental protocols for key techniques, and visualizations of the underlying workflows and pathways.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the use of L-Aha-OH for tracking protein dynamics.

| Parameter | Value | Cell/System | Reference |

| Detection Sensitivity | Low femtomole range | 1-D gels and Western blots | |

| Proteome Coverage | > 94% | Human proteome | |

| AHA vs. Methionine Incorporation Efficiency | Less efficient than methionine | General observation | |

| AHA Incorporation Ratio (AHA to Methionine) | ~3 to 7 | BONCAT samples | |

| Toxicity | Generally considered non-toxic at working concentrations | Various cell lines and organisms |

Table 1: General Quantitative Parameters of L-Aha-OH Labeling

| Method | Number of Newly Synthesized Proteins (NSPs) Quantified | Cell Line | Reference |

| HILAQ | 1,962 | HEK293T | |

| QuaNCAT | 353 | HEK293T | |

| BONCAT (with alkyne resin-based isolation) | 7,414 (identified) | Not specified |

Table 2: Comparison of Quantitative Proteomics Methods Using L-Aha-OH

Experimental Protocols

This section provides detailed methodologies for three key experimental techniques that utilize L-Aha-OH for tracking protein dynamics: BONCAT, HILAQ, and FUNCAT.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a technique for the selective enrichment and identification of newly synthesized proteins.

a. Metabolic Labeling of Cells with L-Aha-OH:

-

Culture cells to 70-80% confluency.

-

To deplete intracellular methionine, aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium supplemented with dialyzed fetal bovine serum (dFBS) for 30-60 minutes.

-

Remove the starvation medium and add the AHA labeling medium (methionine-free medium supplemented with dFBS and the desired concentration of L-Aha-OH, typically 25-50 µM).

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours).

-

After incubation, place the dishes on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

b. Click Chemistry Reaction (CuAAC) for Biotin Tagging:

-

To a protein lysate sample (e.g., 50 µL), add the following reagents in order:

-

Biotin-alkyne

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

-

Vortex the reaction mixture and incubate at room temperature for 1-2 hours.

c. Enrichment of Biotinylated Proteins:

-

Add streptavidin-conjugated magnetic beads to the reaction mixture.

-

Incubate with rotation to allow binding of the biotinylated proteins to the beads.

-

Wash the beads several times with a stringent wash buffer (e.g., PBS containing 1% SDS) to remove non-specifically bound proteins.

-

Elute the enriched proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

d. Downstream Analysis:

-

The enriched proteins can be analyzed by Western blotting or mass spectrometry for identification and quantification.

Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ)

HILAQ is a quantitative proteomics strategy that uses a heavy isotope-labeled version of AHA to enable labeling, enrichment, identification, and quantification of newly synthesized proteins.

a. Metabolic Labeling:

-

Culture two separate populations of cells.

-

Deplete intracellular methionine as described in the BONCAT protocol.

-

Label one cell population with "light" L-Aha-OH and the other with "heavy" isotope-labeled L-Aha-OH (hAHA) for a defined period (e.g., 1 hour with 1 mM AHA/hAHA in HEK293T cells).

-

Harvest and lyse the cells from both populations.

-

Combine the lysates from the "light" and "heavy" labeled cells in a 1:1 ratio based on protein concentration.

b. Click Chemistry and Protein Digestion:

-

Perform a click chemistry reaction to attach biotin-alkyne to the AHA- and hAHA-labeled proteins as described in the BONCAT protocol.

-

Precipitate the proteins to remove interfering substances.

-

Digest the proteins into peptides using trypsin.

c. Peptide-Level Enrichment:

-

Enrich the biotinylated peptides using NeutrAvidin beads. This peptide-level enrichment has been shown to be more sensitive than protein-level enrichment.

-

Wash the beads extensively to remove non-biotinylated peptides.

-

Elute the enriched peptides from the beads.

d. Mass Spectrometry and Data Analysis:

-

Analyze the eluted peptides by LC-MS/MS.

-

The mass difference between the "light" and "heavy" AHA-containing peptides allows for the relative quantification of newly synthesized proteins between the two experimental conditions.

Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)

FUNCAT is a technique for the fluorescent visualization of newly synthesized proteins in cells and tissues.

a. Metabolic Labeling:

-

Perform metabolic labeling of cells or tissues with L-Aha-OH as described in the BONCAT protocol.

b. Cell Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS.

-

Permeabilize the cells with a detergent such as Triton X-100 in PBS.

c. Click Chemistry Reaction for Fluorescent Tagging:

-

Prepare a FUNCAT reaction mix containing:

-

A fluorescently-labeled alkyne probe (e.g., Alexa Fluor 488 alkyne)

-

TCEP

-

TBTA

-

CuSO4

-

-

Incubate the fixed and permeabilized cells with the FUNCAT reaction mix in the dark at room temperature.

d. Imaging:

-

Wash the cells to remove excess reagents.

-

Mount the coverslips on microscope slides.

-

Visualize the newly synthesized proteins using fluorescence microscopy. FUNCAT can be combined with immunostaining to co-localize newly synthesized proteins with other cellular markers.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The experimental workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Caption: The experimental workflow for Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ).

Caption: The experimental workflow for Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT).

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction.

Applications in Drug Development

The ability to track protein dynamics using L-Aha-OH has significant implications for drug discovery and development.

-

Target Identification and Validation: By monitoring changes in protein synthesis in response to a drug candidate, researchers can identify novel drug targets and validate the mechanism of action of a compound.

-

Toxicity Studies: Alterations in protein synthesis can be an early indicator of cellular stress and toxicity. L-Aha-OH labeling can be used to assess the impact of drug candidates on proteostasis.

-

Biomarker Discovery: Changes in the synthesis of specific proteins in response to disease or treatment can serve as valuable biomarkers for diagnosis, prognosis, and monitoring treatment efficacy.

-

Understanding Disease Mechanisms: Many diseases, including cancer and neurodegenerative disorders, are associated with dysregulated protein synthesis. L-Aha-OH provides a tool to investigate these pathological processes in detail.

Conclusion

L-Azidohomoalanine (AHA) is a versatile and powerful tool for the metabolic labeling and subsequent analysis of newly synthesized proteins in living cells. By leveraging bioorthogonal click chemistry, techniques such as BONCAT, HILAQ, and FUNCAT provide researchers with the ability to enrich, quantify, and visualize protein dynamics with high specificity and sensitivity. A clear understanding of the distinction between the active labeling reagent, L-Aha-OH, and its protected form, this compound, is essential for the successful application of these methods. The insights gained from tracking protein dynamics are invaluable for fundamental biological research and have significant potential to accelerate the drug discovery and development pipeline.

References

- 1. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

The Role of Z-L-Aha-OH in Pulse-Chase Experiments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulse-chase analysis is a cornerstone technique in molecular biology for elucidating the dynamics of biological molecules, including their synthesis, processing, trafficking, and degradation.[1] Traditionally, these experiments have relied on radioactive isotopes, such as ³⁵S-methionine, to label and track proteins.[2] However, the use of radioactive materials poses significant safety, regulatory, and disposal challenges. The advent of bioorthogonal chemistry has introduced powerful non-radioactive alternatives, among which Z-L-Aha-OH, more commonly known as L-azidohomoalanine (AHA), has emerged as a robust tool for metabolic labeling of proteins.[1]

AHA is an analog of the amino acid methionine, containing a terminal azide group.[3] This small modification allows AHA to be incorporated into newly synthesized proteins by the cell's natural translational machinery in place of methionine.[3] The azide group is chemically inert within the cellular environment but can undergo a highly specific and efficient reaction with an alkyne-tagged probe in a process known as "click chemistry." This enables the selective detection and isolation of nascent proteins, providing a versatile platform for a wide range of applications in basic research and drug development. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis strategies for utilizing this compound in pulse-chase experiments.

Principle of AHA-Based Pulse-Chase

The AHA-based pulse-chase workflow is conceptually similar to the traditional radioactive method but offers the significant advantages of safety and versatility. The process can be broken down into three main stages:

-

Pulse: Cells or organisms are incubated with AHA for a defined period. During this "pulse" phase, AHA is actively incorporated into newly synthesized proteins. To enhance incorporation efficiency, this step is often performed in methionine-free media.

-

Chase: The AHA-containing medium is replaced with a standard medium containing an excess of unlabeled methionine. This "chase" period halts the incorporation of AHA, and the fate of the labeled protein population can be tracked over time.

-

Detection: The azide-labeled proteins are detected via a click chemistry reaction with a molecule containing a terminal alkyne. This detection molecule can be a fluorophore for visualization, biotin for affinity purification, or another tag for downstream analysis.

This methodology allows for the precise measurement of protein synthesis rates, degradation kinetics, and the study of protein trafficking and localization.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of AHA-based pulse-chase experiments. The following sections provide standardized methodologies for cell culture-based assays.

Protocol 1: General Pulse-Chase Labeling of Cultured Cells

This protocol outlines the fundamental steps for labeling nascent proteins in cultured mammalian cells with AHA.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Methionine-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

L-azidohomoalanine (AHA) solution (e.g., 100 mM stock in DMSO)

-

L-methionine solution (e.g., 1 M stock in water)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Seeding: Seed cells to achieve 70-80% confluency on the day of the experiment.

-

Methionine Depletion: Wash the cells once with warm PBS and then incubate in pre-warmed methionine-free DMEM supplemented with 10% dFBS for 30-60 minutes at 37°C and 5% CO₂.

-

Pulse with AHA: Replace the depletion medium with fresh methionine-free DMEM containing the desired concentration of AHA (typically 25-50 µM) and 10% dFBS. Incubate for the desired pulse duration (e.g., 1-4 hours).

-

Chase: Remove the AHA-containing medium, wash the cells twice with warm PBS, and add complete medium containing an excess of L-methionine (e.g., 2 mM).

-

Time Points: Collect cell samples at various time points during the chase period (e.g., 0, 2, 4, 8, 24 hours) by washing with ice-cold PBS and lysing the cells.

-

Sample Storage: Store the cell lysates at -80°C until further analysis.

Protocol 2: Click Chemistry Reaction for Fluorescence Detection

This protocol describes the "clicking" of a fluorescent alkyne probe onto the AHA-labeled proteins in cell lysates for subsequent visualization.

Materials:

-

AHA-labeled cell lysate

-

Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO alkyne)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄) solution

-

SDS-PAGE loading buffer

Procedure:

-

Prepare Click Reaction Mix: In a microcentrifuge tube, combine the cell lysate (containing 50-100 µg of protein) with the click chemistry reagents. The final concentrations should be optimized but are typically in the range of:

-

Fluorescent alkyne probe: 10-50 µM

-

TCEP: 1 mM

-

TBTA: 100 µM

-

CuSO₄: 1 mM

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone, incubating at -20°C for 20 minutes, and centrifuging at 14,000 x g for 10 minutes.

-

Resuspension: Discard the supernatant and resuspend the protein pellet in SDS-PAGE loading buffer.

-

Analysis: The samples are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning.

Data Presentation

Quantitative data is essential for interpreting the results of pulse-chase experiments. The following tables summarize key experimental parameters and representative data obtained using the AHA-based methodology.

| Parameter | Cell Type | AHA Concentration (µM) | Pulse Duration (hours) | Chase Duration (hours) | Downstream Analysis | Reference |

| Protein Half-Life Determination | SN56 cells | 50 | 4 | 0-24 | SDS-PAGE, Immunoprecipitation | |

| Autophagy Flux | MEFs | 25 | 18 | 2 | Flow Cytometry | |

| Procollagen Synthesis | Human Fibroblasts | 500 | 0.5-24 | Not Applicable | SDS-PAGE | |

| In Vivo Protein Degradation | Mice | N/A (AHA-infused chow) | 4 days | 0, 3, 7 days | Western Blot |

Table 1: Examples of Experimental Parameters for AHA Pulse-Chase Experiments. This table provides a snapshot of the varied experimental conditions used in AHA-based pulse-chase studies, highlighting the adaptability of the technique to different biological questions and systems.

| Protein | Method | Cell Type | Measured Half-Life (hours) | Reference |

| Wild-type ChAT | AHA Pulse-Chase | SN56 cells | 19.7 | |

| P17A/P19A-ChAT (mutant) | AHA Pulse-Chase | SN56 cells | 2.2 | |

| AcrB | AHA Pulse-Chase | E. coli | ~144 (6 days) | |

| AcrA | AHA Pulse-Chase | E. coli | ~144 (6 days) |

Table 2: Examples of Protein Half-Lives Determined by AHA Pulse-Chase. This table showcases the utility of the AHA-based method in determining the in vivo stability of specific proteins. The data for ChAT (choline acetyltransferase) demonstrates the ability to detect significant changes in protein half-life due to mutation.

Mandatory Visualizations

Diagrams are provided to illustrate the core concepts and workflows described in this guide.

References

- 1. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative proteomic analysis to identify differentially expressed proteins in the persistent atrial fibrillation using TMT coupled with nano-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Assessment of Z-L-Aha-OH: A Methodological Whitepaper on Toxicity and Cell Viability

Disclaimer: As of the current date, publicly available data on the toxicity and cell viability of Z-L-Aha-OH is not available. This document serves as a comprehensive methodological guide and template for conducting and presenting preliminary studies on a novel chemical entity, using "this compound" as a placeholder. The experimental protocols, data tables, and diagrams provided are illustrative and based on standard practices in toxicology and cell biology. They are intended to guide researchers in the design and reporting of their own studies.

Introduction

The evaluation of the toxicological profile and the impact on cell viability of new chemical entities is a critical step in the drug discovery and development process. This whitepaper outlines a structured approach to the preliminary in vitro assessment of the compound this compound. The methodologies described herein are fundamental to establishing a preliminary safety profile and understanding the compound's cellular effects.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity and Cell Viability

To ensure clarity and facilitate comparative analysis, all quantitative data from the preliminary assessment of this compound should be summarized in tabular format. The following tables are presented as templates for organizing experimental results.

Table 1: Cytotoxicity of this compound as Measured by Lactate Dehydrogenase (LDH) Release

| Concentration of this compound (µM) | Mean LDH Release (OD490) | Standard Deviation | % Cytotoxicity vs. Control |

| 0 (Vehicle Control) | 0.150 | 0.015 | 0% |

| 1 | 0.165 | 0.018 | 10% |

| 10 | 0.225 | 0.021 | 50% |

| 50 | 0.450 | 0.035 | 200% |

| 100 | 0.675 | 0.042 | 350% |

Table 2: Effect of this compound on Cell Viability as Determined by MTT Assay

| Concentration of this compound (µM) | Mean Absorbance (OD570) | Standard Deviation | % Cell Viability vs. Control |

| 0 (Vehicle Control) | 1.200 | 0.110 | 100% |

| 1 | 1.152 | 0.105 | 96% |

| 10 | 0.840 | 0.098 | 70% |

| 50 | 0.360 | 0.045 | 30% |

| 100 | 0.120 | 0.025 | 10% |

Table 3: Apoptosis Induction by this compound Measured by Caspase-3/7 Activity

| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase vs. Control |

| 0 (Vehicle Control) | 5,000 | 450 | 1.0 |

| 1 | 5,250 | 480 | 1.05 |

| 10 | 15,000 | 1,200 | 3.0 |

| 50 | 45,000 | 3,500 | 9.0 |

| 100 | 75,000 | 6,200 | 15.0 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. The following are standard procedures for the key assays mentioned above.

Cell Culture

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells (or other relevant cell line).

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.

-

Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control. Include a positive control (e.g., Triton X-100) to induce maximal LDH release.

-

Incubation: Incubate for 24 hours.

-

Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Calculation: Percentage cytotoxicity is calculated as: (% Cytotoxicity) = [(Sample OD - Spontaneous OD) / (Maximum OD - Spontaneous OD)] * 100.

MTT Cell Viability Assay